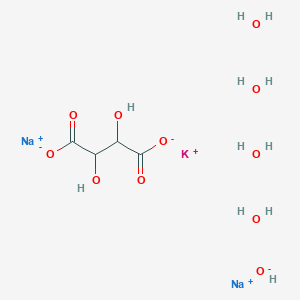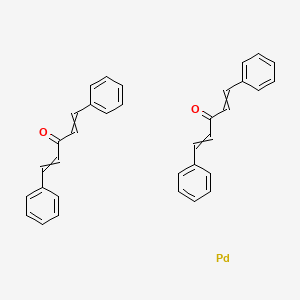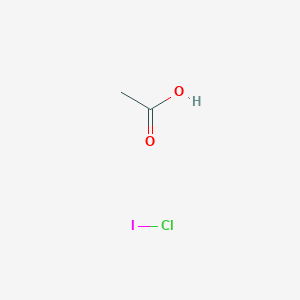
ICl AcOH
描述
Iodine monochloride in acetic acid is a chemical compound that combines iodine monochloride with acetic acid. Iodine monochloride is a red-brown compound that is commonly used as a reagent in organic synthesis. Acetic acid, a colorless liquid with a pungent smell, is widely used as a solvent and reagent in chemical reactions. The combination of these two compounds creates a versatile reagent that is used in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
Iodine monochloride in acetic acid can be prepared by dissolving iodine monochloride in acetic acid. The reaction typically involves the direct mixing of iodine and chlorine gases in the presence of acetic acid. The reaction is exothermic and should be carried out under controlled conditions to prevent any hazardous situations.
Industrial Production Methods
In industrial settings, iodine monochloride is produced by passing chlorine gas over iodine crystals. The resulting iodine monochloride is then dissolved in acetic acid to create the desired reagent. This method allows for the large-scale production of iodine monochloride in acetic acid, which is essential for its use in various industrial applications.
化学反应分析
Types of Reactions
Iodine monochloride in acetic acid undergoes several types of chemical reactions, including:
Halogenation: It is commonly used for the halogenation of organic compounds, particularly the iodination of aromatic compounds.
Oxidation: It can act as an oxidizing agent in certain chemical reactions.
Substitution: It participates in substitution reactions, where it replaces a hydrogen atom in an organic molecule with an iodine atom.
Common Reagents and Conditions
Halogenation: Iodine monochloride in acetic acid is used with aromatic compounds under mild conditions to achieve selective iodination.
Oxidation: It is used in combination with other oxidizing agents to facilitate the oxidation of organic substrates.
Substitution: The reagent is used in the presence of a suitable catalyst to promote substitution reactions.
Major Products Formed
Iodinated Aromatic Compounds: These are the primary products formed during the halogenation reactions.
Oxidized Organic Compounds: These are formed during oxidation reactions.
Substituted Organic Compounds: These are the products of substitution reactions.
科学研究应用
Iodine monochloride in acetic acid has several scientific research applications, including:
Organic Synthesis: It is widely used as a reagent for the iodination of aromatic compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Catalysis: It is used as a catalyst in various chemical reactions, including the synthesis of complex organic molecules.
Analytical Chemistry: It is used in analytical chemistry for the detection and quantification of certain organic compounds.
Biological Research: It is used in biological research to study the effects of iodination on biological molecules.
作用机制
The mechanism of action of iodine monochloride in acetic acid involves the generation of electrophilic iodine species. These electrophilic species can react with nucleophilic sites on organic molecules, leading to the formation of iodinated products. The acetic acid acts as a solvent and stabilizes the reactive intermediates, facilitating the reaction process.
相似化合物的比较
Similar Compounds
Bromine Monochloride in Acetic Acid: Similar to iodine monochloride, bromine monochloride is used for halogenation reactions but is less selective.
Chlorine Monochloride in Acetic Acid: This compound is also used for halogenation but is more reactive and less selective compared to iodine monochloride.
N-Iodosuccinimide in Acetic Acid: This reagent is used for selective iodination but is less commonly used compared to iodine monochloride.
Uniqueness
Iodine monochloride in acetic acid is unique due to its high selectivity and mild reaction conditions. It allows for the selective iodination of aromatic compounds without the need for harsh reaction conditions or catalysts. This makes it a valuable reagent in organic synthesis and industrial applications.
属性
InChI |
InChI=1S/C2H4O2.ClI/c1-2(3)4;1-2/h1H3,(H,3,4); | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAXFLUHYIOXJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.ClI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[6-(Diethylamino)xanthen-3-ylidene]-diethylazanium;tetrachloroiron](/img/structure/B8254665.png)

![methyl (1R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid](/img/structure/B8254675.png)
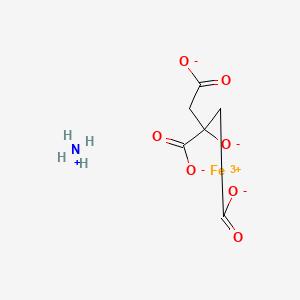
![Copper;disodium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;methanesulfonate](/img/structure/B8254691.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B8254700.png)
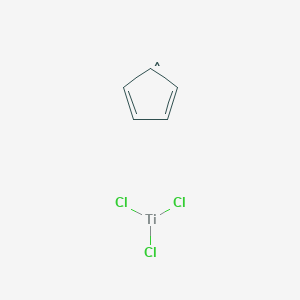
![(1S,3R,6S,8R,11S,13R,16S,18R,21S,23R,26S,28R,31S,33R,36S,38R,41R,43R,45R,47R,49R,51R,53R,55R)-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol](/img/structure/B8254724.png)
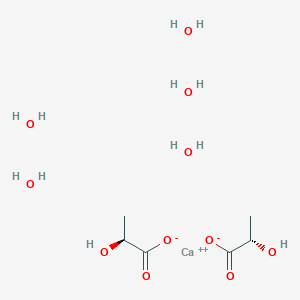
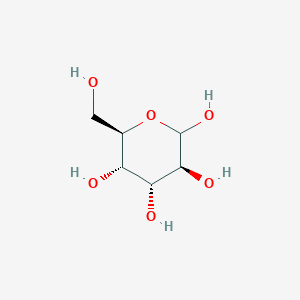
![dipotassium;1,3,5,7-tetrahydroxy-2,4,6,8,9-pentaoxa-3,7-dibora-1,5-diboranuidabicyclo[3.3.1]nonane;dihydrate](/img/structure/B8254742.png)
